molecular formula C21H21N3O6S B12184283 3-(2,5-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

3-(2,5-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12184283
M. Wt: 443.5 g/mol
InChI Key: YESHSYKJRBXJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of the 2,5-Dimethoxyphenyl Group: This step involves the coupling of the quinazoline core with 2,5-dimethoxyphenylboronic acid using palladium-catalyzed Suzuki coupling.

    Attachment of the N-(1,1-dioxidotetrahydrothiophen-3-yl) Group: This is typically done through nucleophilic substitution reactions, where the quinazoline derivative reacts with a suitable thiophene sulfone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, potentially yielding alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its quinazoline core is known for its presence in many bioactive molecules, including kinase inhibitors and anticancer agents.

Medicine

The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its structure allows for interactions with various biological targets, making it a promising candidate for further investigation.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit kinase activity by binding to the ATP-binding site, while the other functional groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2,5-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide lies in its combination of functional groups, which imparts specific chemical and biological properties. The presence of both the quinazoline core and the 2,5-dimethoxyphenyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H21N3O6S

Molecular Weight

443.5 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(1,1-dioxothiolan-3-yl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C21H21N3O6S/c1-29-15-4-6-19(30-2)18(10-15)24-12-22-17-9-13(3-5-16(17)21(24)26)20(25)23-14-7-8-31(27,28)11-14/h3-6,9-10,12,14H,7-8,11H2,1-2H3,(H,23,25)

InChI Key

YESHSYKJRBXJQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.